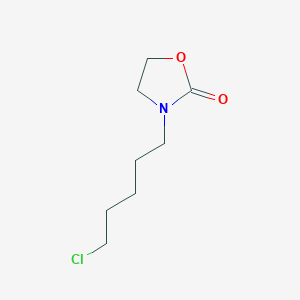![molecular formula C20H18O6S B13996596 3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) CAS No. 63261-24-5](/img/structure/B13996596.png)
3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a sulfonyl group bridging two benzopyran moieties. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction conditions often require a solvent-free environment and the use of solid nano-catalysts such as SiO2 nanoparticles . The reaction is rapid, has high yields, and does not involve extensive workup procedures or chromatographic separations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran rings.
科学的研究の応用
3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and donate hydrogen atoms. The presence of hydroxyl groups in the benzopyran moieties plays a crucial role in its reducing abilities . Additionally, its antiproliferative effects are mediated through the inhibition of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: A simpler benzopyran derivative with similar antioxidant properties.
2,3-Dihydro-4H-chromen-4-one: Another benzopyran derivative with potential biological activities.
Uniqueness
3,3’-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one) is unique due to the presence of the sulfonyl bridge, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other benzopyran derivatives.
特性
CAS番号 |
63261-24-5 |
|---|---|
分子式 |
C20H18O6S |
分子量 |
386.4 g/mol |
IUPAC名 |
3-[(4-oxo-2,3-dihydrochromen-3-yl)methylsulfonylmethyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O6S/c21-19-13(9-25-17-7-3-1-5-15(17)19)11-27(23,24)12-14-10-26-18-8-4-2-6-16(18)20(14)22/h1-8,13-14H,9-12H2 |
InChIキー |
HAJNSIGSOFOXOP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CS(=O)(=O)CC3COC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


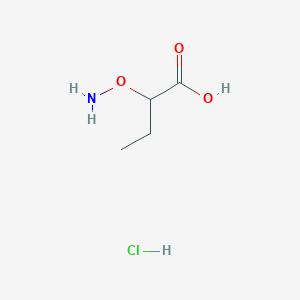

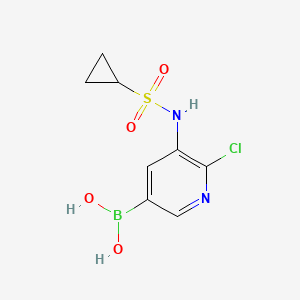
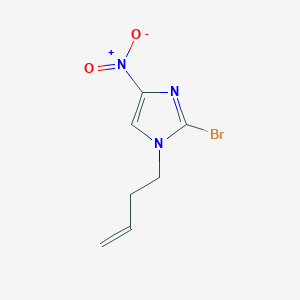

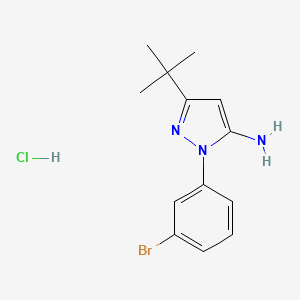
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
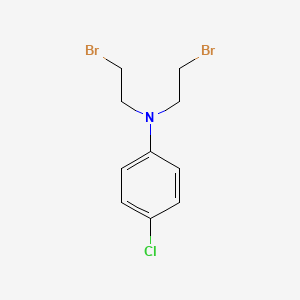
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)


![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
